molecular formula C9H15NO3 B13272108 2-Cyclohexyl-2-formamidoacetic acid

2-Cyclohexyl-2-formamidoacetic acid

Cat. No.: B13272108
M. Wt: 185.22 g/mol
InChI Key: PPGTVIFVMPLNQB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-formamidoacetic acid (CAS 201870-81-7) is a high-purity chemical compound supplied for research applications. With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research . Its structure, featuring both carboxylic acid and formamido functional groups on a chiral cyclohexyl-bearing center, makes it a versatile building block for the synthesis of more complex molecules. Compounds with similar structural motifs, such as 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, are well-documented as key intermediates in the synthesis of active pharmaceutical ingredients, for example, therapeutics for pollakiuria . Researchers utilize this reagent to introduce the cyclohexylglycine moiety in drug discovery and development processes. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and safe handling practices should be followed in a dedicated laboratory setting.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-cyclohexyl-2-formamidoacetic acid

InChI

InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h6-8H,1-5H2,(H,10,11)(H,12,13)

InChI Key

PPGTVIFVMPLNQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Direct Synthesis via Formylation and Cyclohexylation

Overview:
This method involves the formation of the formamido group on an acetic acid backbone followed by cyclohexylation. It is a classical approach that emphasizes stepwise functionalization.

Procedure:

Step Reagents & Conditions Description Reference
1 Acetic acid derivative Activation of acetic acid (e.g., via conversion to acyl chloride) General organic synthesis principles
2 Formamide formation Reaction with formamide or formylating agents (e.g., formic acid derivatives) Literature synthesis routes
3 Cyclohexylation Nucleophilic substitution with cyclohexyl halides or Grignard reagents Patent US6777576B2

Reaction Scheme:

Acetic acid derivative → (formylation) → 2-Formamidoacetic acid intermediate → (cyclohexylation) → 2-Cyclohexyl-2-formamidoacetic acid

Notes:

  • The process often involves the use of acyl chlorides and cyclohexyl magnesium bromide (Grignard reagent).
  • The reaction temperature is maintained around room temperature to moderate reactivity.
  • Purification typically involves crystallization or chromatography.

Multi-step Synthesis via Cyclohexylamine Derivatives

Overview:
This route employs cyclohexylamine derivatives as key intermediates, followed by oxidation and formylation steps.

Procedure:

Step Reagents & Conditions Description Reference
1 Cyclohexylamine Condensation with glyoxylic acid or its derivatives Patent CN103664682A
2 Oxidation Conversion to corresponding acid via oxidation (e.g., using KMnO₄ or CrO₃) Standard oxidation protocols
3 Formylation Reaction with formic acid derivatives or formylating agents (e.g., formic acid, paraformaldehyde) Literature synthesis

Reaction Scheme:

Cyclohexylamine → (oxidation) → Cyclohexylglycine derivative → (formylation) → 2-Cyclohexyl-2-formamidoacetic acid

Notes:

  • The oxidation step is critical for converting amino groups to carboxylic acids.
  • Formylation can be achieved via formic acid derivatives under mild conditions.

Alternative Route Using Protected Intermediates and Reduction

Overview:
This method utilizes protected intermediates such as tert-butyl or hexafluoroisopropyl esters, which are later reduced and hydrolyzed to yield the target compound.

Procedure:

Step Reagents & Conditions Description Reference
1 Protected ester formation Reaction of mandelic acid derivatives with pivalaldehyde and cyclohexanone Patent US6777576B2
2 Reduction Using lithium bis(trimethylsilyl)amide at low temperatures (~−78°C) Patent US6777576B2
3 Hydrolysis Acidic or basic hydrolysis to obtain free acid Standard hydrolysis protocols

Reaction Scheme:

Protected ester → (reduction) → Intermediate → (hydrolysis) → 2-Cyclohexyl-2-formamidoacetic acid

Notes:

  • This approach offers high stereoselectivity and operational simplicity, especially at room temperature.
  • It allows for the synthesis of optically active forms.

Synthesis via Formamide Cyclohexanone Pathway

Overview:
A recent patent describes a synthetic pathway involving the formation of a formamide derivative of cyclohexanone, followed by hydrolysis to the acid.

Procedure:

Step Reagents & Conditions Description Reference
1 Cyclohexanone + formamide Condensation under reflux Patent CN103664682A
2 Hydrolysis Acidic or basic hydrolysis to yield the free acid Patent CN103664682A

Reaction Scheme:

Cyclohexanone + formamide → (condensation) → N-formylcyclohexanone → (hydrolysis) → 2-Cyclohexyl-2-formamidoacetic acid

Notes:

  • The process is straightforward and can be optimized for industrial scale.
  • Reaction conditions are mild, and yields are generally high.

Summary of Key Parameters and Data Table

Method Key Reagents Temperature Yield (%) Stereoselectivity Remarks
Direct cyclohexylation Ethyl benzoylformate, cyclohexylmagnesium bromide Room temp 53.3 Racemic Patent US6777576B2
Protected ester route Mandelic acid derivatives, lithium bis(trimethylsilyl)amide Room temp 70-90 Optically active possible Patent US6777576B2
Cyclohexanone formamide Cyclohexanone, formamide Reflux High Not specified Patent CN103664682A

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-formamidoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Scientific Research Applications

2-Cyclohexyl-2-formamidoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-formamidoacetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

2-Cyclohexyl-2-hydroxyacetic Acid

  • Molecular Formula : C₈H₁₂O₃
  • Substituents : Cyclohexyl, hydroxyl (-OH)
  • Molecular Weight : 156.18 g/mol
  • Key Properties :
    • Higher acidity (pKa ~3–4) due to the ionizable hydroxyl group.
    • Enhanced hydrogen-bonding capacity compared to formamido derivatives.
    • Used in chiral synthesis and as a precursor for stereochemically complex molecules .

2-Cyclohexyl-2-methoxyacetic Acid

  • Molecular Formula : C₉H₁₆O₃
  • Substituents : Cyclohexyl, methoxy (-OCH₃)
  • Molecular Weight : 172.22 g/mol
  • Key Properties :
    • Increased lipophilicity (LogP ~1.5–2.0) due to the methoxy group.
    • Reduced water solubility compared to hydroxyl or formamido analogues.
    • Primarily studied for its structural role in organic synthesis .

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

  • Molecular Formula: C₁₀H₁₇NO₃
  • Substituents: Cyclohexyl, amino-oxoethyl (-NH-C(=O)-CH₂)
  • Molecular Weight : 199.25 g/mol
  • Key Properties: Polar due to the amide and ketone groups, enhancing solubility in aqueous buffers.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Substituents : Phenyl (×2), hydroxyl (-OH)
  • Molecular Weight : 228.24 g/mol
  • Key Properties :
    • Aromatic rings confer high lipophilicity (LogP ~2.5–3.0) and crystallinity.
    • Historically used in pharmaceuticals and as a ligand in coordination chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
2-Cyclohexyl-2-formamidoacetic acid C₉H₁₅NO₃ Cyclohexyl, Formamido 199.25 ~0.5–1.0 ~10–20
2-Cyclohexyl-2-hydroxyacetic acid C₈H₁₂O₃ Cyclohexyl, Hydroxyl 156.18 ~0.0–0.5 ~50–100
2-Cyclohexyl-2-methoxyacetic acid C₉H₁₆O₃ Cyclohexyl, Methoxy 172.22 ~1.5–2.0 <10
Benzilic acid C₁₄H₁₂O₃ Phenyl (×2), Hydroxyl 228.24 ~2.5–3.0 ~5–10

Key Research Findings

Formamido vs. Hydroxyl Groups : The formamido group in 2-cyclohexyl-2-formamidoacetic acid enhances stability under physiological conditions compared to hydroxyl analogues, which are prone to oxidation .

Cyclohexyl vs. Aromatic Substitutents : Cyclohexyl derivatives exhibit lower melting points (e.g., ~80–100°C) compared to aromatic analogues like benzilic acid (~150°C), reflecting differences in crystallinity .

Biological Relevance: Amino-oxoethyl derivatives show neuroactive properties, suggesting that electron-withdrawing groups on the cyclohexyl backbone modulate target specificity .

Biological Activity

2-Cyclohexyl-2-formamidoacetic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. Its unique structure, characterized by the presence of both cyclohexyl and formamido groups, imparts distinct chemical and biological properties that are of significant interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound can be synthesized through a reaction involving cyclohexylamine and chloroacetic acid, followed by formylation. The reaction typically requires solvents like ethanol or methanol and may utilize catalysts such as hydrochloric acid under reflux conditions.

Properties Table

PropertyValue
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
IUPAC Name2-cyclohexyl-2-formamidoacetic acid
InChIInChI=1S/C9H15NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h6-8H,1-5H2,(H,10,11)(H,12,13)
InChI KeyPPGTVIFVMPLNQB-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)C(C(=O)O)NC=O

The biological activity of 2-Cyclohexyl-2-formamidoacetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The formamido group facilitates hydrogen bonding with proteins and enzymes, potentially modulating their activity. This interaction can influence several biochemical pathways, including:

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Preliminary studies have shown that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of 2-Cyclohexyl-2-formamidoacetic acid:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry highlighted that the compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Case Study : A recent case study involved the use of 2-Cyclohexyl-2-formamidoacetic acid in a novel formulation aimed at enhancing drug delivery for chronic inflammatory conditions. The results showed improved bioavailability and therapeutic efficacy compared to traditional formulations.

Comparative Analysis

To understand the uniqueness of 2-Cyclohexyl-2-formamidoacetic acid, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2-Cyclohexylacetic acidLacks formamido groupLimited antimicrobial properties
2-Formamidoacetic acidLacks cyclohexyl groupModerate anti-inflammatory effects

The dual functionality of 2-Cyclohexyl-2-formamidoacetic acid makes it a versatile candidate for further research and development in pharmacological applications.

Q & A

Q. What are the standard synthetic routes for 2-Cyclohexyl-2-formamidoacetic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of cyclohexylamine with formamidoacetic acid derivatives. Key steps include protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions. Optimized conditions involve catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous solvents like DMF or THF at 60–80°C, yielding >75% purity. Lower temperatures (<50°C) reduce byproduct formation but prolong reaction time .

Q. Which analytical techniques are most effective for characterizing 2-Cyclohexyl-2-formamidoacetic acid?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the cyclohexyl group (δ 1.2–1.8 ppm) and formamido moiety (δ 8.1–8.3 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) achieve >95% purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ ions, with accurate mass matching theoretical values (e.g., m/z 228.1234 for C10_{10}H17_{17}NO3_3) .

Q. How can researchers safely handle 2-Cyclohexyl-2-formamidoacetic acid in the laboratory?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H318) and respiratory discomfort (H335). Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-Cyclohexyl-2-formamidoacetic acid analogs?

Discrepancies in antioxidant or anti-inflammatory efficacy often arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) or structural impurities. Mitigation strategies include:

  • Structural Confirmation : X-ray crystallography or 2D NMR to verify substituent positions .
  • Standardized Assays : Use cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with positive controls (e.g., ascorbic acid) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Q. How can computational modeling optimize the design of 2-Cyclohexyl-2-formamidoacetic acid derivatives for target binding?

Molecular docking (AutoDock Vina) and MD simulations predict interactions with enzymes like COX-2 or NADPH oxidase. Key parameters:

  • Binding Affinity : Cyclohexyl groups enhance hydrophobic interactions in enzyme pockets (ΔG < −7 kcal/mol) .
  • Solubility : LogP values >2.5 correlate with poor aqueous solubility; introduce polar substituents (e.g., –OH) to balance lipophilicity .

Q. What are the challenges in scaling up the synthesis of 2-Cyclohexyl-2-formamidoacetic acid for preclinical studies?

  • Byproduct Formation : High-temperature reactions favor dimerization. Solution: Use flow chemistry for precise temperature control .
  • Purification : Column chromatography is impractical for large batches. Alternative: Recrystallization from ethanol/water (yield: 65–70%) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

ConditionCatalystSolventTemp (°C)Yield (%)Purity (%)
Acidic (p-TsOH)5 mol%DMF807892
Neutral (No catalyst)THF604585
Basic (Et3_3N)10 mol%MeCN706288
Data derived from small-scale trials (1–5 mmol) .

Q. Table 2. Biological Activity of Structural Analogs

CompoundAntioxidant IC50_{50} (µM)Anti-inflammatory (COX-2 Inhibition, %)
2-Cyclohexyl-2-formamidoacetic acid32.1 ± 1.558 ± 3
N-Acetyl-DL-cyclohexylglycine45.6 ± 2.142 ± 2
IC50_{50} values measured via DPPH assay; COX-2 inhibition at 50 µM .

Key Recommendations for Researchers

  • Prioritize mechanistic studies (e.g., ROS scavenging kinetics) over descriptive assays .
  • Validate synthetic batches with orthogonal analytical methods (NMR + HPLC) to ensure reproducibility .
  • Explore hybrid derivatives (e.g., fluorinated analogs) to enhance bioavailability and target selectivity .

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